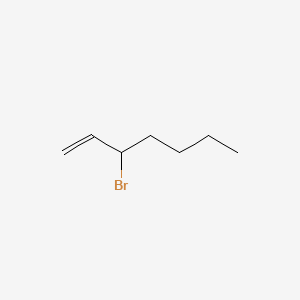

3-Bromohept-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

100594-85-2 |

|---|---|

Molecular Formula |

C7H13Br |

Molecular Weight |

177.085 |

IUPAC Name |

3-bromohept-1-ene |

InChI |

InChI=1S/C7H13Br/c1-3-5-6-7(8)4-2/h4,7H,2-3,5-6H2,1H3 |

InChI Key |

XKJHNOAFZFHACN-UHFFFAOYSA-N |

SMILES |

CCCCC(C=C)Br |

Synonyms |

3-Bromo-1-heptene |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromohept 1 Ene

Direct Halogenation Approaches to Bromoheptenes

Direct halogenation methods provide a straightforward route to bromoheptenes, including 3-bromohept-1-ene. These reactions typically involve the introduction of a bromine atom at a specific position within a heptene (B3026448) or heptyne framework.

Stereoselective Bromination of Heptene Isomers

The allylic bromination of heptene isomers is a common strategy for the synthesis of bromoheptenes. The reaction of hept-1-ene with a suitable brominating agent can selectively introduce a bromine atom at the allylic C-3 position. N-Bromosuccinimide (NBS) is a frequently employed reagent for this transformation, often in the presence of a radical initiator such as light or peroxides. orgosolver.com This method proceeds via a free radical mechanism. The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts an allylic hydrogen from hept-1-ene to form a resonance-stabilized allylic radical and hydrogen bromide. The allylic radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to yield this compound. The regioselectivity of this reaction favors the formation of the more substituted, and thus more stable, allylic radical. masterorganicchemistry.com

Another approach involves the electrophilic addition of bromine to a heptene, followed by elimination. For example, the bromination of hept-2-ene with bromine (Br₂) in a solvent like carbon tetrachloride can be controlled to favor the formation of a dibromo intermediate, which can then undergo dehydrohalogenation to yield a bromoheptene.

Anti-Addition of Hydrogen Bromide to Heptynes under Controlled Radical Conditions

The addition of hydrogen bromide (HBr) to heptynes offers another direct route to bromoheptenes. The regiochemical outcome of this reaction is dependent on the reaction conditions. In the presence of peroxides (ROOR) or light, the addition of HBr to a terminal alkyne like hept-1-yne proceeds via a radical mechanism, resulting in the anti-Markovnikov addition product. masterorganicchemistry.comlibretexts.orgyoutube.com In this process, the bromine radical adds to the terminal carbon of the alkyne, leading to the formation of a more stable secondary vinyl radical. Subsequent abstraction of a hydrogen atom from HBr yields the terminal bromoalkene. This method can produce a mixture of (E) and (Z) isomers. libretexts.org

Conversely, the addition of HBr in the absence of radical initiators follows a Markovnikov addition pathway, where the proton adds to the terminal carbon to form a more stable secondary vinyl cation, leading to the formation of 2-bromohept-1-ene. doubtnut.com

Indirect Synthetic Pathways and Strategic Transformations

Indirect methods for the synthesis of this compound often involve multi-step sequences that allow for greater control over stereochemistry and the introduction of complex molecular architectures.

Dehydrohalogenation Strategies for Stereoselective Olefin Formation

Dehydrohalogenation of dihaloheptanes is a powerful method for the stereoselective synthesis of alkenes. For instance, the elimination of HBr from a vicinal dibromide, such as 1,2-dibromoheptane, can lead to the formation of a bromoheptene. The stereochemical outcome of this E2 elimination reaction is influenced by the choice of base and reaction conditions. Bulky bases tend to favor the formation of the less sterically hindered alkene. This strategy is particularly useful for generating specific isomers of bromoheptenes. For example, treatment of a dibromide with a strong base can induce elimination to form the desired olefin. vulcanchem.com

Alkylation Reactions Utilizing Advanced Organometallic Reagents

Organometallic reagents play a crucial role in the formation of carbon-carbon bonds and can be utilized in the synthesis of this compound. One such approach involves the reaction of an appropriate Grignard reagent with an allyl halide. For example, the reaction of a butylmagnesium halide with an allyl bromide derivative could potentially form the carbon skeleton of this compound. However, such reactions can sometimes lead to a mixture of products due to the ambident nature of the allylic system.

Another strategy involves the alkylation of enolates derived from β-dicarbonyl compounds, followed by decarboxylation. youtube.com While not a direct route to this compound, this methodology is fundamental in building carbon chains that could be precursors to the target molecule.

Cross-Metathesis as a Route for Complex Bromoalkene Architectures

Olefin cross-metathesis has emerged as a powerful tool for the synthesis of complex alkenes. organic-chemistry.orgillinois.edu This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the exchange of substituents between two different alkenes. vulcanchem.comacs.org In the context of synthesizing bromoalkenes, cross-metathesis can be employed to couple a bromo-containing alkene with another olefin. For example, the reaction of a terminal bromoalkene with another alkene under the influence of a Grubbs or Schrock catalyst could potentially construct the heptene backbone. organic-chemistry.orgacs.org The stereoselectivity of the resulting double bond (E or Z) can often be controlled by the choice of catalyst and reaction conditions. acs.org While this method offers a high degree of flexibility, it can sometimes be complicated by the formation of homodimers. illinois.edu

Control of Stereochemistry and Regioselectivity in this compound Synthesis

The synthesis of this compound, an unsaturated alkyl halide, presents specific challenges in directing the formation of the desired constitutional isomer while managing potential side reactions. The primary goals are to install the bromine atom at the C-3 position and to ensure the double bond forms at the C-1 position, avoiding the formation of more stable internal alkenes. This control is primarily an issue of regioselectivity.

Strategies for E/Z Isomer Differentiation and Control

A critical aspect of alkene synthesis is often the control of stereoisomerism around the double bond, leading to either the E (entgegen) or Z (zusammen) isomer. However, in the specific case of this compound, this consideration is not applicable.

The structure of this compound features a double bond between the first and second carbon atoms (C1 and C2). For E/Z isomerism to exist, each carbon atom of the double bond must be bonded to two different substituent groups. In this compound, the C1 atom is bonded to two hydrogen atoms. Because these two substituents are identical, the potential for E/Z stereoisomers is eliminated. Therefore, strategies for differentiating or controlling E/Z isomers are not relevant to the direct synthesis of this particular compound.

Influence of Steric Factors and Bulky Bases in Directed Eliminations

The regiochemical outcome of synthetic routes to this compound is heavily influenced by steric factors, particularly in elimination reactions. The formation of the desired terminal alkene (a "Hofmann" product) over the more thermodynamically stable internal alkene (a "Zaitsev" product) can be achieved by exploiting steric hindrance. libretexts.orgwikipedia.org

One primary method for synthesizing this compound is through the dehydrohalogenation of a vicinal dihalide, such as 2,3-dibromoheptane. In this E2 elimination reaction, a base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing a leaving group. For 2,3-dibromoheptane, proton abstraction can occur from C1 or C4, leading to two different products: this compound (Hofmann product) or 3-bromohept-2-ene (Zaitsev product).

The choice of base is critical in directing the outcome. Small, unhindered bases like sodium ethoxide favor the formation of the more substituted, stable Zaitsev product. orgoreview.com Conversely, sterically bulky bases, such as potassium tert-butoxide (KOtBu), encounter significant steric clash when attempting to abstract the more sterically hindered internal proton at C4. libretexts.orgmsu.edu Consequently, the bulky base preferentially abstracts a proton from the less hindered terminal methyl group (C1), leading to the formation of this compound as the major product. orgoreview.comlibretexts.org This steric-driven control is a cornerstone of Hofmann elimination rules. wikipedia.orgmasterorganicchemistry.com

| Precursor | Base | Base Size | Major Product | Minor Product | Governing Principle |

|---|---|---|---|---|---|

| 2,3-Dibromoheptane | Sodium Ethoxide | Small | 3-Bromohept-2-ene | This compound | Zaitsev's Rule orgoreview.com |

| 2,3-Dibromoheptane | Potassium tert-Butoxide | Bulky | This compound | 3-Bromohept-2-ene | Hofmann's Rule libretexts.orgorgoreview.com |

Another regioselective method is the allylic bromination of hept-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. masterorganicchemistry.comlibretexts.org This reaction proceeds via a free-radical chain mechanism. masterorganicchemistry.com The initial step involves the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical. For hept-1-ene, the radical intermediate is unsymmetrical, with the unpaired electron delocalized between C1 and C3.

Reaction of this radical intermediate with bromine can therefore yield two constitutional isomers: this compound and 1-bromohept-2-ene. The distribution of these products is influenced by both the electronic and steric properties of the radical intermediate. While the tertiary radical at C3 is more stable, the reaction at the less hindered primary C1 position can also occur, leading to a mixture of products. libretexts.org Careful control of reaction conditions is necessary to optimize the yield of the desired this compound.

| Precursor | Reagent | Reaction Type | Potential Products (Regioisomers) |

|---|---|---|---|

| Hept-1-ene | N-Bromosuccinimide (NBS), Light | Radical Allylic Bromination | This compound and 1-Bromohept-2-ene |

Reactivity and Mechanistic Pathways of 3 Bromohept 1 Ene

Nucleophilic Substitution Processes

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, bromide) by a nucleophile.

The SN2 mechanism is a concerted, one-step process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group. This mechanism is characterized by inversion of stereochemical configuration at the reaction center. pressbooks.publibretexts.orgmasterorganicchemistry.commdpi.com

3-Bromohept-1-ene possesses a bromine atom on a secondary carbon (C3). Secondary alkyl halides can undergo SN2 reactions, although they are generally slower than primary alkyl halides due to increased steric hindrance around the electrophilic carbon. pressbooks.publibretexts.orgmasterorganicchemistry.comquora.com The rate of an SN2 reaction is significantly influenced by the strength of the nucleophile and the solvent. Strong nucleophiles and polar aprotic solvents (such as dimethyl sulfoxide (B87167) (DMSO) or acetone) are preferred as they enhance the nucleophile's reactivity and minimize solvation, thereby facilitating the backside attack. pressbooks.pubbhu.ac.inchemistrysteps.com

While specific kinetic data for this compound is not extensively detailed in the provided literature, the general principles for secondary alkyl halides apply. The presence of the terminal double bond may introduce minor electronic or steric effects, but the secondary nature of the carbon bearing the bromine atom is the primary determinant of its SN2 reactivity.

The rate of SN2 reactions is highly sensitive to the steric environment around the electrophilic carbon. Reactivity generally follows the order: methyl > primary > secondary >> tertiary alkyl halides. pressbooks.publibretexts.orgmasterorganicchemistry.com Tertiary alkyl halides are essentially unreactive towards SN2 due to severe steric hindrance.

Bimolecular Nucleophilic Substitution (SN2) Mechanisms

Elimination Reactions for Unsaturated Product Generation

Elimination reactions involve the removal of atoms or groups from adjacent carbons, leading to the formation of a π bond.

The E2 (bimolecular elimination) mechanism is a concerted, single-step reaction where a strong base abstracts a β-hydrogen atom while simultaneously the leaving group departs from the α-carbon, forming a new π bond. This process requires an anti-periplanar alignment of the β-hydrogen and the leaving group for optimal orbital overlap. chemistrysteps.commsu.edulibretexts.orglasalle.eduiitk.ac.injove.comlibretexts.orglibretexts.org E2 reactions are favored by strong bases and polar aprotic solvents. chemistrysteps.commsu.edu

Alkyne Formation: The synthesis of alkynes via E2 elimination typically necessitates a dihaloalkane precursor, which undergoes two successive dehydrohalogenation steps. Vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihaloalkanes are commonly used. libretexts.orgmasterorganicchemistry.comchemistrysteps.comquimicaorganica.orgchemistrytalk.org For example, the treatment of a vicinal dihalide with a strong base like sodium amide (NaNH₂) can lead to the formation of an alkyne through two sequential E2 eliminations. masterorganicchemistry.comchemistrysteps.com

This compound and Alkyne Formation: As this compound is a monohaloalkene, direct E2 elimination of HBr will result in the formation of alkenes, not alkynes. Elimination can occur by abstracting a hydrogen from either the C2 (β-hydrogen) or C4 (β-hydrogen) position.

Elimination of H from C2 and Br from C3 would yield hept-1-en-3-ene. msu.eduiitk.ac.inlibretexts.org

Elimination of H from C4 and Br from C3 would yield hept-1-en-4-ene. msu.eduiitk.ac.inlibretexts.org

To synthesize an alkyne from this compound, it would first need to be converted into a dihaloalkane. For instance, electrophilic addition of bromine (Br₂) across the terminal double bond would produce a dibromoheptane, which could then undergo double E2 elimination to form an alkyne. libretexts.orgchemistrysteps.comvulcanchem.com

The E2 mechanism exhibits stereochemical requirements and influences product distribution.

Anti-periplanar Geometry: The requirement for the β-hydrogen and the leaving group to be anti-periplanar is critical for E2 reactions, influencing the conformation of the substrate during the reaction. lasalle.eduiitk.ac.inlibretexts.org

Regioselectivity (Zaitsev's Rule): In cases where multiple β-hydrogens are available, E2 elimination typically follows Zaitsev's rule, favoring the formation of the more substituted and thermodynamically stable alkene product. msu.eduiitk.ac.inlibretexts.orglibretexts.orgjove.comlibretexts.org For this compound, elimination of a hydrogen from C2 would lead to a more substituted alkene than elimination from C4, assuming the base can access both positions. The specific regiochemical outcome can be modulated by the choice of base; sterically hindered bases may favor the less substituted (Hofmann) product. libretexts.orgjove.com

Stereoselectivity: The anti-periplanar requirement can lead to specific alkene stereoisomers (E or Z) being preferentially formed, particularly in rigid cyclic systems or when specific β-hydrogens are involved. msu.edulasalle.eduiitk.ac.inlibretexts.orglibretexts.orglibretexts.org

E2 Mechanism for Alkyne Formation

Electrophilic Addition Reactions Across the Alkene Moiety

The terminal alkene in this compound is susceptible to electrophilic addition reactions.

Mechanism: These reactions typically proceed in two steps. First, the π electrons of the alkene attack an electrophile (e.g., H⁺ from HBr or Br⁺ from Br₂), forming a carbocation intermediate. Second, a nucleophile (e.g., Br⁻) attacks the carbocation, resulting in the addition of two new groups across the double bond. lasalle.edumsu.edulibretexts.orglibretexts.orgsavemyexams.commasterorganicchemistry.commasterorganicchemistry.comresearchgate.net

Regioselectivity (Markovnikov's Rule): Electrophilic addition to unsymmetrical alkenes generally follows Markovnikov's rule. This means the electrophile (typically a proton, H⁺) adds to the carbon of the double bond that already bears more hydrogen atoms (the less substituted carbon), leading to the formation of the more stable carbocation on the more substituted carbon. The nucleophile then adds to this carbocation. msu.edulibretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comresearchgate.netchemistrysteps.com For this compound reacting with HBr, the hydrogen would add to C1, and the bromine would add to C2, forming 2,3-dibromoheptane. The bromine at C3 might exert a slight electronic influence, but carbocation stability remains the dominant factor in regioselectivity. libretexts.orgresearchgate.net

Stereochemistry: Electrophilic additions often proceed via planar carbocation intermediates, leading to a mixture of syn and anti addition products. However, reactions involving cyclic intermediates, such as bromonium ions formed during bromination, result in anti-addition. lasalle.edulibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Terminal alkenes are generally less reactive in electrophilic additions due to poorer orbital overlap compared to internal alkenes.

Data Tables

Due to the lack of specific experimental data for this compound in the provided snippets, the following tables illustrate typical outcomes and conditions for reactions involving secondary alkyl halides and terminal alkenes.

Table 1: Typical SN2 Reaction Outcomes with Secondary Alkyl Halides

| Nucleophile | Solvent | Expected Product Type | General Reactivity |

| CN⁻ | DMSO (aprotic) | Nitrile | Moderate |

| OH⁻ | Ethanol (protic) | Alcohol | Moderate (competes with E2) |

| RS⁻ | Acetone (aprotic) | Thioether | Moderate |

Note: Reactivity is relative; strong nucleophiles and polar aprotic solvents favor SN2.

Table 2: Typical E2 Elimination Outcomes with Secondary Alkyl Halides

| Base | Solvent | Conditions | Major Alkene Product (Zaitsev) | Minor Alkene Product (Hofmann) |

| NaOEt | EtOH | Heat | More substituted alkene | Less substituted alkene |

| KOtBu (hindered) | THF | Heat | Less substituted alkene | More substituted alkene |

Note: this compound would yield alkenes upon E2 elimination, not alkynes. Formation of alkynes requires a dihaloalkane precursor.

Table 3: Typical Electrophilic Addition to a Terminal Alkene (e.g., with HBr)

| Alkene | Reagent | Conditions | Major Product (Markovnikov) | Stereochemistry |

| This compound | HBr | No peroxide | 2,3-Dibromoheptane | Mixture of syn/anti |

Note: The addition of HBr to the terminal alkene of this compound would result in H adding to C1 and Br adding to C2.

Compound List

this compound (C₇H₁₃Br)

Hept-1-en-3-ene

Hept-1-en-4-ene

Hept-1-yne

Hept-2-yne

1,2-Dibromoheptane

2,3-Dibromoheptane

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry, providing detailed information about the structure, connectivity, and electronic environment of atoms within a molecule. For 3-Bromohept-1-ene, both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are indispensable for confirming its structure.

Proton NMR (¹H NMR) for Olefinic and Aliphatic Proton Environments

¹H NMR spectroscopy differentiates between hydrogen atoms based on their chemical environment, providing information on chemical shifts, signal multiplicities (due to spin-spin coupling), and integration (representing the number of protons). For this compound (CH₂=CH-CH(Br)-CH₂-CH₂-CH₂-CH₃), the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the terminal vinylic protons, the internal vinylic proton, the proton geminal to the bromine atom, and the various aliphatic protons.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Probable Assignment |

| H-1 (CH₂=) | ~4.9-5.1 | m | Terminal vinylic protons |

| H-2 (=CH-) | ~5.6-5.8 | m | Internal vinylic proton |

| H-3 (CHBr) | ~4.0-4.5 | m | Proton geminal to bromine |

| H-4 (CH₂) | ~1.8-2.2 | m | Allylic methylene (B1212753) protons (adjacent to C3) |

| H-5 (CH₂) | ~1.4-1.7 | m | Methylene protons |

| H-6 (CH₂) | ~1.2-1.5 | m | Methylene protons |

| H-7 (CH₃) | ~0.8-1.0 | t | Terminal methyl protons |

Note: Specific experimental data for this compound was not directly available in the provided search snippets. The values presented here are typical expected chemical shifts and multiplicities based on the known structure and chemical shifts of similar compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone and Functional Group Assignment

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. It is particularly useful for identifying different types of carbon atoms, such as sp², sp³, and carbons bearing electronegative atoms like bromine. The ¹³C NMR spectrum of this compound is expected to show signals for the two alkene carbons, the carbon bearing the bromine atom, and the aliphatic carbons.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Probable Assignment |

| C1 (CH₂=) | ~115-120 | Terminal alkene carbon |

| C2 (=CH-) | ~135-140 | Internal alkene carbon |

| C3 (CHBr) | ~45-55 | Bromine-bearing carbon |

| C4 (CH₂) | ~25-35 | Methylene adjacent to C3 |

| C5 (CH₂) | ~20-30 | Methylene |

| C6 (CH₂) | ~20-30 | Methylene |

| C7 (CH₃) | ~10-15 | Terminal methyl carbon |

Note: Specific experimental ¹³C NMR data for this compound was not directly available in the provided search snippets. The values presented here are typical expected chemical shifts for the respective carbon environments.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light, which causes molecular vibrations. For this compound, characteristic absorption bands associated with the alkene (C=C) and the carbon-bromine (C-Br) bond are expected.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Type of Vibration |

| C=C (alkene stretch) | 1640-1680 | Stretch |

| =C-H (vinyl stretch) | 3000-3100 | Stretch |

| C-H (aliphatic stretch) | 2850-2960 | Stretch |

| C-Br (alkyl bromide) | 500-650 | Stretch |

Note: Specific IR spectral data for this compound was not directly detailed in the provided search snippets. The listed wavenumbers represent typical absorption ranges for these functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental composition. Coupled with fragmentation analysis, it offers a powerful tool for structural confirmation. The molecular formula of this compound is C₇H₁₃Br, with a molecular weight of approximately 177.08 g/mol nih.govlookchem.comepa.gov.

A key feature in the mass spectrum of any bromine-containing compound is the presence of isotopic peaks due to the natural abundance of bromine isotopes, ⁷⁹Br and ⁸¹Br, which exist in a nearly 1:1 ratio. This results in a characteristic doublet for the molecular ion and any fragment ions containing bromine, with the M+2 peak having an intensity similar to the M peak.

Table 4: High-Resolution Mass Spectrometry (HRMS) for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₇H₁₃Br | |

| Exact Mass | 176.02006 Da (for ⁷⁹Br) / 178.02006 Da (for ⁸¹Br) | Calculated by PubChem nih.gov. |

| Molecular Ion Peak ([M]⁺) | m/z 176 (⁷⁹Br) and m/z 178 (⁸¹Br) | Isotopic doublet with approximately 1:1 intensity ratio. |

| Key Fragmentation Pathways | Loss of Br radical ([C₇H₁₃]⁺) | Expected fragment ion at m/z 97. |

| Loss of HBr ([C₇H₁₂]⁺) | Expected fragment ion at m/z 96. | |

| Alpha-cleavage (loss of C₄H₉ radical) ([CH₂=CH-CHBr]⁺) | Expected fragment ion doublet at m/z 121 (⁷⁹Br) and m/z 123 (⁸¹Br). | |

| Cleavage of C-C bonds within the alkyl chain | Various smaller fragments, potentially including butyl cation (m/z 57) or propyl cation (m/z 43). |

Note: Fragmentation patterns are inferred based on general principles of mass spectrometry and the known isotopes of bromine libretexts.orgdocbrown.info. Specific experimental fragmentation data for this compound was not detailed in the provided search snippets.

Chiral Analytical Techniques for Enantiomeric Purity Assessment (e.g., Polarimetry)

The carbon atom at position 3 in this compound is bonded to four different groups (a hydrogen atom, a bromine atom, a vinyl group, and a butyl group), making it a chiral center. Therefore, this compound exists as a pair of enantiomers. Assessing the enantiomeric purity (enantiomeric excess, ee) is critical if the compound is synthesized or used in stereoselective applications.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for determining enantiomeric purity. It utilizes a chiral stationary phase in the HPLC column, which interacts differently with each enantiomer, leading to their separation and allowing for quantification of their relative amounts. Techniques employing chiral columns such as Chiralpak® have been reported for similar brominated compounds rsc.orgd-nb.info.

Polarimetry: If an enantiomerically pure sample of this compound is available, polarimetry can be used to measure its optical rotation. Polarimeters measure the angle by which plane-polarized light is rotated when passing through a solution of the chiral compound. The specific rotation ([α]D) is a characteristic property of each enantiomer and can be used to assess purity, provided a standard value is known.

Chromatographic Methods for Reaction Monitoring and Purification (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for purifying the synthesized product.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress. It involves spotting the reaction mixture onto a thin layer of adsorbent (typically silica (B1680970) gel) coated on a plate and developing it with a suitable solvent system. The separation of components based on their polarity allows for visual assessment of reactant consumption and product formation. Rf values (retention factors) are used to characterize the compounds.

Column Chromatography: Flash column chromatography, typically using silica gel as the stationary phase, is widely employed for purifying organic compounds. A solvent system, often a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used to elute the compounds. The choice of solvent system is optimized to achieve good separation between the desired product and any by-products or unreacted starting materials. Eluted fractions are collected and analyzed, often by TLC, to identify those containing the pure product. Common solvent systems reported for purifying similar brominated alkenes include hexane/ethyl acetate mixtures rsc.orgd-nb.infocsic.esagriculturejournals.czthieme-connect.depku.edu.cn.

Applications and Future Research Trajectories in Complex Organic Synthesis

Strategic Utilization as a Key Intermediate in Complex Molecule Construction

The strategic placement of a bromine atom and a terminal double bond in 3-Bromohept-1-ene makes it a valuable synthon for building more complex molecular architectures. Its reactivity can be harnessed through various carbon-carbon bond-forming reactions.

Total Synthesis of Natural Products

This compound serves as a crucial intermediate in the total synthesis of several natural products. Its ability to participate in reactions like cross-metathesis and alkylations allows for the introduction of specific carbon chains with controlled stereochemistry. For instance, it has been employed in the synthesis of macrolides with significant biological activity.

Synthesis of (R)-(+)-Lasiodiplodin: 7-Bromo-1-heptene (B130210), a closely related compound, has been used as a reagent in the synthesis of (R)-(+)-Lasiodiplodin, a macrolide exhibiting potent antileukemic activity against human tumors fishersci.se. This highlights the utility of bromoalkenes in constructing complex, biologically relevant molecules.

Precursors for Pharmaceutical and Agrochemical Active Pharmaceutical Ingredients (APIs)

The compound's structure lends itself to being a precursor for various pharmaceutical and agrochemical agents. The bromine atom can be readily displaced or involved in cross-coupling reactions, while the alkene can undergo functionalization or polymerization.

Medicinal Chemistry Applications: Derivatives of heptene (B3026448), including bromoheptenes, play a role in synthesizing drugs for treating pain, inflammation, and acting as sedatives homesunshinepharma.com. Specifically, 7-bromo-1-heptene has been used in the synthesis of boc-L-2-amino-8-nonenoic acid, an important molecule in medicinal chemistry for developing therapeutic agents .

Contribution to the Development of Novel Synthetic Methodologies

This compound is instrumental in exploring and advancing new synthetic strategies, particularly in catalysis and stereoselective transformations.

Exploration of New Catalytic Systems for Functionalization

The compound's bromo-alkene functionality makes it an excellent substrate for various metal-catalyzed reactions, driving the development of new catalytic systems.

Cross-Coupling Reactions: The presence of both an alkenyl bromide and a terminal alkene allows this compound to participate in various cross-coupling reactions, such as Suzuki-Miyaura, Negishi, or Stille couplings, for C–C bond formation vulcanchem.com. These reactions are fundamental in constructing complex organic frameworks.

Cross-Metathesis: Alkenyl bromides, including derivatives of this compound, can be synthesized via molybdenum-catalyzed cross-metathesis (CM) reactions, which are optimized for stereoselective bond formation vulcanchem.com.

Advancement in Stereoselective and Enantioselective Transformations

The development of methods that control the stereochemistry of reactions involving this compound is an active area of research.

Stereoselective Synthesis: While specific examples directly using this compound in highly detailed stereoselective syntheses are not extensively detailed in the provided search results, the general principles of stereoselective synthesis of alkenes often involve reactions where bromoalkenes are precursors or substrates. For instance, the stereochemistry of alkenyl halides can be influenced by reaction conditions, with Z-isomers sometimes showing higher stereochemical retention in reactions like Suzuki coupling compared to E-isomers .

Enantioselective Transformations: The Sharpless asymmetric dihydroxylation, a key reaction in enantioselective synthesis, is often applied to alkenes to create chiral vicinal diols researchgate.netmdpi.com. While not directly involving this compound as a substrate in the cited examples, it exemplifies the importance of enantioselective transformations in synthesizing complex natural products, where intermediates like this compound could potentially be utilized.

Emerging Roles in Materials Science and Polymer Chemistry

The terminal alkene in this compound opens avenues for its application in materials science and polymer chemistry.

Polymer Modification: 7-Bromo-1-heptene has been used as a linker molecule to modify cellulose (B213188) ethers, contributing to improved material properties . The terminal alkene functionality makes it amenable to polymerization or grafting reactions.

Radical Polymerization: The terminal double bond in this compound makes it susceptible to radical polymerization, with studies indicating it can undergo faster polymerization rates under UV light compared to internal bromoalkenes . This suggests potential applications in creating functional polymers or copolymers.

Precursors for Specialty Chemicals and Advanced Functional Materials

The strategic placement of both an alkene and a bromide group in this compound facilitates its use as a precursor in the synthesis of diverse specialty chemicals and advanced functional materials. The bromide atom serves as an excellent leaving group, readily participating in nucleophilic substitution reactions and various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, Stille, and Miyaura-Suzuki couplings vulcanchem.comresearchgate.net. These reactions are fundamental for constructing complex carbon frameworks.

Furthermore, the terminal alkene can undergo electrophilic addition reactions, hydroboration, or oxidation, allowing for the introduction of various functional groups or the extension of carbon chains. This dual reactivity is exploited in the synthesis of chiral molecules, which are of significant interest in medicinal chemistry and the development of pharmaceuticals. For instance, this compound has been employed in the preparation of iso-Boc (S)-2-amino-8-nonenoic acid, a chiral amino acid derivative with applications in therapeutic agent development acs.org. Similarly, its participation in asymmetric hydration reactions has yielded chiral alcohols with high enantioselectivity, demonstrating its utility in stereoselective synthesis researchgate.net.

In the realm of advanced functional materials, derivatives synthesized from bromoalkenes, including those structurally related to this compound, have found applications. For example, compounds like electroluminescent ionic 2,2'-bifluorenes have been synthesized using 7-bromohept-1-ene, a close analogue, via alkylation and cross-coupling sequences, highlighting the potential for creating materials with specific optoelectronic properties researchgate.net. Additionally, bromoalkenes can serve as precursors for conjugated 1,3-diynes, which are integral components in advanced materials, electronic, and optical applications due to their unique π-conjugated systems rsc.org. The modification of materials like cellulose ethers also utilizes such bromoalkenes as linker molecules to impart new functionalities .

Table 1: Applications of this compound and Analogues as Precursors

| Application Area | Synthesized Compound/Material | Key Transformation/Role of Bromoalkene | Reference(s) |

| Medicinal Chemistry | iso-Boc (S)-2-amino-8-nonenoic acid | Building block for chiral amino acid synthesis via multi-step process. | acs.org |

| Chiral Synthesis | Chiral alcohols (via asymmetric hydration) | Substrate for enzymatic hydration, yielding enantiomerically pure products. | researchgate.net |

| Advanced Materials | Electroluminescent ionic 2,2'-bifluorenes | Alkylating agent and substrate for Miyaura-Suzuki coupling in the synthesis of organic electronics. | researchgate.net |

| Specialty Chemicals | Conjugated 1,3-diynes | Precursor for materials with applications in electronics and optics. | rsc.org |

| Material Science | Modified Cellulose Ethers | Acts as a linker molecule to introduce new functional groups. |

Integration into Novel Polymeric Structures and Organic Electronic Devices

The alkene functionality of this compound makes it amenable to integration into novel polymeric structures. While vinyl bromide itself is a monomer for polyvinyl bromide, known for its flame retardant properties and use in films and fibers ontosight.ait3db.ca, this compound offers a longer chain with a pendant bromide group. This structure allows it to participate in copolymerization reactions, such as the copolymerization of ethylene (B1197577) with bromoalkenes to produce brominated polyethylene (B3416737) mdpi.com. Such functionalized polyolefins can serve as platforms for further modifications via reactions at the bromide sites.

Furthermore, alkyl bromides, in general, can act as initiators or chain transfer agents in controlled radical polymerization techniques, leading to polymers with specific end-group functionalities that can be used to synthesize block copolymers researchgate.net. The bromide moiety in this compound can also be utilized for post-polymerization functionalization or as a reactive site for grafting other polymer chains onto a backbone.

In the field of organic electronic devices, the synthesis of electroluminescent materials is a key area where bromoalkenes, including analogues of this compound, play a role. As mentioned previously, 7-bromohept-1-ene has been used in the synthesis of electroluminescent ionic 2,2'-bifluorenes researchgate.net. These molecules are designed to emit light when an electric current is applied, forming the basis of organic light-emitting diodes (OLEDs). The ability to precisely incorporate functionalized alkyl chains, such as those derived from this compound, into conjugated systems is crucial for tuning the electronic and optical properties of these materials.

Table 2: Integration of this compound and Analogues in Polymers and Electronic Materials

| Application Area | Synthesized Polymer/Material | Role of Bromoalkene | Reference(s) |

| Polymer Synthesis | Brominated Polyethylene | Comonomer in ethylene polymerization, introducing bromide functionality into the polymer chain. | mdpi.com |

| Polymer Modification | Functionalized Polymers | Acts as a reactive site for grafting or further chemical modification. | researchgate.net |

| Organic Electronics | Electroluminescent Ionic 2,2'-Bifluorenes | Alkylating agent and coupling partner for constructing conjugated systems with specific electronic properties. | researchgate.net |

| Specialty Polymers | Polymers with specific properties (e.g., flame retardants) | Monomer or comonomer, contributing to material properties. |

List of Compounds Mentioned:

this compound

7-Bromohept-1-ene

Vinyl bromide

Polyvinyl bromide

1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene

Phomactin A

iso-Boc (S)-2-amino-8-nonenoic acid

Trisphosphines

Isoxazoles

Electroluminescent ionic 2,2'-bifluorenes

Ethylene

1-Bromo-3-chloropropane

Conjugated 1,3-diynes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromohept-1-ene, and what factors influence the choice of method?

- Answer : The synthesis of this compound commonly involves allylic bromination of hept-1-ene using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN). Alternative methods include hydrobromination of hept-1-yne followed by elimination. Key factors influencing method selection include:

- Yield optimization : Radical bromination typically offers higher regioselectivity for allylic positions compared to electrophilic addition pathways .

- Safety considerations : Handling brominating agents like HBr requires inert atmospheres to avoid side reactions .

- Purity requirements : Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the desired isomer .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Answer : A combination of techniques is recommended:

- NMR spectroscopy : H NMR confirms the allylic bromine position (δ ~4.0–4.5 ppm for vinyl protons, δ ~2.0–2.5 ppm for adjacent CH groups) .

- GC-MS : Validates molecular ion peaks (m/z 178 for [M]) and detects impurities .

- IR spectroscopy : Identifies C-Br stretches (~550–650 cm) and alkene C=C stretches (~1640 cm) .

- Consistency in spectral data with computational predictions (e.g., PubChem entries) enhances reliability .

Q. What solvent systems are optimal for reactions involving this compound in cross-coupling applications?

- Answer : Polar aprotic solvents (e.g., THF, DMF) are preferred for Suzuki-Miyaura or Heck couplings due to their ability to stabilize transition metals and dissolve organic substrates. Solvent choice impacts reaction kinetics:

- Temperature control : Lower boiling points (e.g., THF, bp 66°C) facilitate reflux conditions for slow oxidative addition steps .

- Compatibility with bases : DMF is ideal for reactions requiring strong bases like CsCO .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during functionalization of this compound?

- Answer : Mechanistic studies using isotopic labeling (e.g., deuterated substrates) and kinetic isotope effects (KIE) can distinguish between E2 elimination and S2 substitution pathways. Key strategies include:

- Base strength modulation : Weak bases (e.g., KOtBu) favor elimination, while strong nucleophiles (e.g., NaSH) promote substitution .

- Steric effects : Bulky ligands on transition metal catalysts (e.g., Pd(PPh)) suppress β-hydride elimination in cross-coupling reactions .

Q. What strategies can resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Answer : Contradictions often arise from isomerization or impurities. Approaches include:

- Multi-technique validation : Cross-check NMR data with X-ray crystallography or high-resolution MS .

- Statistical analysis : Apply principal component analysis (PCA) to GC-MS datasets to identify outlier peaks indicative of contaminants .

- Reaction monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and validate proposed mechanisms .

Q. How can computational chemistry be integrated with experimental data to predict reaction pathways involving this compound?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and thermodynamic stability:

- Reaction feasibility : Calculate activation energies for bromination pathways to identify kinetically favored products .

- Solvent effects : Implicit solvent models (e.g., COSMO-RS) predict solvation energies and optimize solvent selection .

- Validation : Compare computed NMR chemical shifts with experimental data to refine computational parameters .

Data Presentation and Ethical Standards

- Ethical considerations : Ensure compliance with data integrity standards by documenting raw spectra, reaction conditions, and statistical analyses. Reference IUPAC nomenclature and SI units consistently .

- Data storage : Securely archive electronic data (e.g., LabArchives) and maintain hard copies of spectral prints for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.